REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1>C1COCC1>[C:1]1([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
Name
|
Fe(acac)3
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 50 min at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (hexane/ethyl acetate, 15:1)
|
Type
|
WASH
|
Details
|
After eluting a first fraction
|
Type
|
ADDITION
|
Details
|
containing biphenyl (44 mg), one
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 265 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |